molecular formula C13H21NO B13233146 4-methoxy-2-methyl-N-pentylaniline

4-methoxy-2-methyl-N-pentylaniline

Cat. No.: B13233146
M. Wt: 207.31 g/mol
InChI Key: LOFOLCXEBAVIHZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-N-pentylaniline is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a pentyl group and a methoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-pentylaniline can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-2-methylaniline with pentyl halides in the presence of a base. This reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions .

Another method involves the direct alkylation of aniline derivatives using alcohols in the presence of a catalyst. For example, iron-catalyzed direct alkylation of aniline with pentanol can be employed to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-N-pentylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-pentylaniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methyl-N-pentylaniline is unique due to the presence of both the methoxy and pentyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-methoxy-2-methyl-N-pentylaniline

InChI

InChI=1S/C13H21NO/c1-4-5-6-9-14-13-8-7-12(15-3)10-11(13)2/h7-8,10,14H,4-6,9H2,1-3H3

InChI Key

LOFOLCXEBAVIHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C=C(C=C1)OC)C

Origin of Product

United States

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